molecular formula C12H16O2 B1317648 Methyl 3-tert-Butylbenzoate CAS No. 27330-57-0

Methyl 3-tert-Butylbenzoate

Cat. No. B1317648
CAS RN: 27330-57-0
M. Wt: 192.25 g/mol
InChI Key: LPGQRCJRGVXWDV-UHFFFAOYSA-N
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Description

Methyl 3-tert-Butylbenzoate is a benzoate ester obtained by the formal condensation of benzoic acid with tert-butanol . It is a clear colorless liquid chemical intermediate used to make Avobenzone, a UV-A filter used in sunscreens, shampoos, haircare, and skincare products .


Synthesis Analysis

The synthesis of Methyl 3-tert-Butylbenzoate involves several steps. Starting with 4-tert-butylbenzaldehyde, 4-methoxyacetophenone, and a base, an Aldol reaction is used to create a ketol intermediate . This step involves experimentation with several bases, including sodium hydroxide and potassium-tert-butoxide, to attempt to stop the product at this intermediate ketol form .


Molecular Structure Analysis

Methyl 3-tert-Butylbenzoate has a molecular formula of C12H16O2 . Its molecular weight is 192.25 g/mol.


Chemical Reactions Analysis

The reaction of p-tert-butylbenzoic acid with methanol catalyzed by deep eutectic solvent based on choline chloride was studied . The effects of stirring speed, temperature, molar ratio of methanol to p-tert-butylbenzoic acid, and catalyst loading on the conversion of p-tert-butylbenzoic acid were discussed .

Scientific Research Applications

1. Thermal Decomposition and Hazard Assessment

Methyl 3-tert-butylbenzoate is related to tert-butyl peroxybenzoate (TBPB), a thermally unstable organic peroxide. Research by Jiang et al. (2019) focuses on the thermal decomposition characteristics of TBPB and the effect of ionic liquids on this process. Understanding the decomposition mechanism and thermal hazard of substances like TBPB is crucial for safety in industrial applications.

2. Covalent-assisted Supramolecular Synthesis

In the realm of supramolecular chemistry, compounds like methyl 3-tert-butylbenzoate are of interest. Madeley et al. (2019) explored the cocrystals of isoniazid and its derivatives with 4-tert-butylbenzoic acid through covalent and supramolecular synthesis (Madeley et al., 2019). This work contributes to the development of novel cocrystal structures for various applications in materials science.

3. Solute Transfer Characteristics

Research on solute transfer into various solvents involves the study of substances like methyl 3-tert-butylbenzoate. Qian et al. (2019) determined the mole fraction solubilities of various compounds, including 4-tert-butylbenzoic acid, in different solvents. Their work provides insights into the solubility characteristics and molecular interactions of these substances (Qian et al., 2019).

4. Catalysis in Organic Synthesis

In organic synthesis, catalysts and oxidants like methyl 3-tert-butylbenzoate derivatives play a vital role. Yang et al. (2019) developed a bismuth-catalyzed methylation of quinones using tert-butyl peroxybenzoate. This method is significant for synthesizing various derivatives, including important pharmaceuticals (Yang et al., 2019).

5. Biomonitoring and Environmental Impact

Studies on metabolites of related substances, such as 2-(4-tert-butylbenzyl)propionaldehyde, are essential for assessing environmental and human exposure. Scherer et al. (2020) analyzed urine samples for lysmeral metabolites, providing data on the exposure and potential health risks associated with these compounds (Scherer et al., 2020).

Mechanism of Action

While the exact mechanism of action of Methyl 3-tert-Butylbenzoate is not clear, it is known to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

Methyl 3-tert-Butylbenzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment .

Future Directions

Methyl 3-tert-Butylbenzoate has potential for future applications in the synthesis of Avobenzone, a UV-A filter used in sunscreens, shampoos, haircare, and skincare products . The use of deep eutectic solvents as green catalysts in its synthesis is a promising area of research .

properties

IUPAC Name

methyl 3-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGQRCJRGVXWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542269
Record name Methyl 3-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-tert-Butylbenzoate

CAS RN

27330-57-0
Record name Methyl 3-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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